molecular formula C19H26N4O2S B11195624 2-(3-Methylpiperidin-1-yl)-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine

2-(3-Methylpiperidin-1-yl)-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-4-amine

Cat. No.: B11195624
M. Wt: 374.5 g/mol
InChI Key: MKBDYMYBRQULBF-UHFFFAOYSA-N
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Description

2-(3-METHYLPIPERIDIN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPIPERIDIN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.

    Construction of the Pyrimidine Core: This can be done through condensation reactions involving amines and carbonyl compounds under controlled temperatures and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPIPERIDIN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the groups involved, but typical reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3-METHYLPIPERIDIN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPIPERIDIN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-AMINOPROPYL)-4-METHYLPIPERAZINE: This compound shares the piperidine ring structure but differs in its functional groups and overall structure.

    2-(3-METHYLPIPERIDIN-1-YL)PROPAN-1-AMINE: Similar in having a piperidine ring but with different substituents.

    3-(4-METHYLPIPERAZIN-1-YL)PROPAN-1-AMINE: Another related compound with a piperazine ring instead of a piperidine ring.

Uniqueness

2-(3-METHYLPIPERIDIN-1-YL)-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-4-AMINE is unique due to its combination of a piperidine ring, a benzenesulfonyl group, and a pyrimidine core

Properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C19H26N4O2S/c1-13(2)15-6-8-16(9-7-15)26(24,25)17-11-21-19(22-18(17)20)23-10-4-5-14(3)12-23/h6-9,11,13-14H,4-5,10,12H2,1-3H3,(H2,20,21,22)

InChI Key

MKBDYMYBRQULBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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